2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid
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Overview
Description
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid is an organic compound with the molecular formula C15H18N3O2 It is a derivative of quinazoline and piperidine, which are both significant in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid typically involves the reaction of quinazoline derivatives with piperidine. One common method involves the use of 2,4-dichloro-6,7-dimethoxyquinazoline as a starting material, which reacts with piperidine under specific conditions to form the desired product . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with the addition of a base like N,N-diisopropylethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and biofilm inhibition effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, which is a key regulatory system for bacterial communication and biofilm formation . This inhibition can reduce bacterial virulence and resistance to antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 2-(Quinazolin-4-ylamino)acetic acid
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 2-(Methyl (quinazolin-4-yl)amino)acetic acid
Uniqueness
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid is unique due to its specific structure, which combines the quinazoline and piperidine moieties. This combination imparts distinct biological activities, particularly its ability to inhibit quorum sensing and biofilm formation in bacteria . This makes it a valuable compound for developing new antimicrobial agents that can overcome resistance mechanisms.
Properties
IUPAC Name |
2-(4-piperidin-1-ylquinazolin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(20)9-11-4-5-13-12(8-11)15(17-10-16-13)18-6-2-1-3-7-18/h4-5,8,10H,1-3,6-7,9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJVKXQAQFUVKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677483 |
Source
|
Record name | [4-(Piperidin-1-yl)quinazolin-6-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233025-87-0 |
Source
|
Record name | [4-(Piperidin-1-yl)quinazolin-6-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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